Pyrimido[4,5-c]pyridazine
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Overview
Description
Pyrimido[4,5-c]pyridazine is a heterocyclic compound that has garnered significant interest due to its unique structural properties and potential applications in various fields. This compound is part of the pyridazine family, which is known for its diverse biological activities and chemical reactivity. The structure of this compound consists of a fused ring system that includes both pyrimidine and pyridazine rings, making it a versatile scaffold for the development of new chemical entities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrimido[4,5-c]pyridazine typically involves the condensation of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-aminopyrimidine with 1,2-diketones in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated under reflux to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. For example, continuous flow reactors can be used to optimize reaction conditions and improve yield. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and enhance product purity .
Chemical Reactions Analysis
Types of Reactions
Pyrimido[4,5-c]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific substituents and reaction conditions. For example, oxidation may yield pyridazine derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of dihydropyridazine derivatives .
Scientific Research Applications
Pyrimido[4,5-c]pyridazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of agrochemicals and plant growth regulators.
Mechanism of Action
The mechanism of action of pyrimido[4,5-c]pyridazine involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit the synthesis of bacterial cell walls or interfere with essential enzymes. In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A simpler compound with a similar nitrogen-containing ring structure.
Pyrimidine: Another related compound with a six-membered ring containing two nitrogen atoms.
Thienopyridazine: A fused heterocyclic compound with sulfur in its structure.
Uniqueness
Pyrimido[4,5-c]pyridazine is unique due to its fused ring system, which imparts distinct chemical and biological properties. This structural feature allows for greater versatility in chemical modifications and enhances its potential as a scaffold for drug development .
Properties
CAS No. |
254-62-6 |
---|---|
Molecular Formula |
C6H4N4 |
Molecular Weight |
132.12 g/mol |
IUPAC Name |
pyrimido[4,5-c]pyridazine |
InChI |
InChI=1S/C6H4N4/c1-2-9-10-6-5(1)3-7-4-8-6/h1-4H |
InChI Key |
UVGCYMVPDRDDDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=NC2=NC=NC=C21 |
Origin of Product |
United States |
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